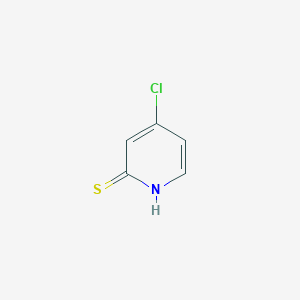

2(1H)-Pyridinethione, 4-chloro-

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Scaffold Research

Heterocyclic chemistry is a major branch of chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The pyridine scaffold, a six-membered ring with five carbon atoms and one nitrogen atom, is one of the most important heterocyclic structures. nih.govnih.gov Pyridine and its derivatives are widespread in nature, found in essential molecules like vitamins and coenzymes. lifechemicals.com The pyridine nucleus is also a core component in numerous pharmaceutical drugs, demonstrating its importance in medicinal chemistry. nih.govlifechemicals.com

2(1H)-Pyridinethione, 4-chloro- is a derivative of this fundamental pyridine scaffold. It belongs to the pyridinethione class, which is characterized by a tautomeric equilibrium between a thione form (C=S) and a thiol form (S-H). The presence of the sulfur atom and the chlorine substituent at the 4-position significantly influences the electronic properties and reactivity of the pyridine ring. These functional groups serve as handles for further chemical modifications, allowing chemists to use 2(1H)-Pyridinethione, 4-chloro- as a foundational element for building more elaborate molecular architectures. nih.govacs.org

Significance as a Building Block in Organic Synthesis and Precursor in Advanced Materials

The unique structural features of 2(1H)-Pyridinethione, 4-chloro- make it a highly useful building block in organic synthesis. The thione group can readily undergo S-alkylation reactions with various halogen-containing reagents. This reactivity allows for the attachment of different functional groups, leading to a wide array of derivatives. Subsequent intramolecular cyclization of these S-alkylated products is a common strategy to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are themselves important scaffolds in medicinal chemistry. nih.govacs.org

The reactions involving this compound are diverse, enabling the synthesis of molecules with potential biological activities. For example, it has been used as a starting material for the synthesis of novel nicotinamides and thienopyridines that have been evaluated for their antiproliferative properties. nih.govacs.org

Beyond its role in synthesizing discrete organic molecules, 2(1H)-Pyridinethione, 4-chloro- and its parent compound, pyridinethione, serve as precursors in the development of advanced materials. The thione/thiol group is an excellent ligand for coordinating with metal ions. This property is exploited to create metal complexes and coordination polymers. For instance, pyridinethione reacts with copper(II) chloride to form binuclear copper(I) complexes, which can then be converted into cubane-like clusters. rsc.org The related compound pyrithione is used to prepare zinc pyrithione, an active ingredient in antifouling paints, highlighting the utility of this class of compounds in materials science. wikipedia.orggoogle.com The ability to form stable complexes with various metals opens up possibilities for creating materials with interesting catalytic, magnetic, or optical properties.

| Reactant | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Pyridinethione Derivative | Ethyl Iodide | S-Ethyl Derivative | Intermediate for Thieno[2,3-b]pyridine (B153569) Synthesis |

| Pyridinethione Derivative | Phenacyl Bromide | Thieno[2,3-b]pyridine Derivative | Bioactive Heterocycle Synthesis |

| Pyridinethione Derivative | 2-chloro-N-arylacetamide | 2-(N-Aryl)carboxamidomethylthiopyridine | Precursor for Antiproliferative Agents nih.govacs.org |

| Pyridinethione Derivative | Aromatic Aldehyde | Styrylpyridinethione Derivative | Intermediate for Complex Heterocycles |

| Pyridinethione Derivative | Copper(II) Chloride | Binuclear Copper(I) Complex | Precursor for Cluster Compounds rsc.org |

Overview of Key Research Trajectories and Future Opportunities for 2(1H)-Pyridinethione, 4-chloro- Investigations

Current research involving 2(1H)-Pyridinethione, 4-chloro- and related structures is primarily focused on leveraging its synthetic versatility to create novel compounds with specific functions. A significant trajectory is in the field of medicinal chemistry, where the pyridine-2(1H)-thione scaffold is used to generate libraries of compounds for screening against various biological targets. Studies have demonstrated that derivatives of this scaffold can exhibit promising antiproliferative activity against cancer cell lines. nih.gov The synthesis of new pyridinethione-based dyes for applications in textile printing also represents an active area of research. fibre2fashion.com

Future opportunities for the investigation of 2(1H)-Pyridinethione, 4-chloro- are abundant. In the realm of materials science, its potential as a ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers is an area ripe for exploration. Such materials could be designed to have specific porosities, catalytic activities, or sensor capabilities. The chlorine substituent offers a site for cross-coupling reactions, which could be used to polymerize the molecule or attach it to surfaces, leading to new functional materials.

Furthermore, the fundamental reactivity of the compound itself warrants deeper investigation. Exploring its use in different types of cycloaddition reactions or as a catalyst in organic transformations could uncover new synthetic methodologies. As the demand for novel pharmaceuticals and advanced materials continues to grow, versatile building blocks like 2(1H)-Pyridinethione, 4-chloro- will remain central to the discovery and innovation process in chemical science.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPSVLFVEMJREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for 2 1h Pyridinethione, 4 Chloro

Established and Novel Synthetic Routes to 2(1H)-Pyridinethione, 4-chloro- and its Analogues

The synthesis of 2(1H)-pyridinethiones, including the 4-chloro substituted variant, can be approached through various chemical pathways. The parent compound, pyrithione, is typically prepared from 2-chloropyridine (B119429) or 2-bromopyridine. wikipedia.org These methods often involve the introduction of a thiol functional group, which can be achieved using reagents like sodium sulfide (B99878) with sodium hydroxide. wikipedia.org An alternative approach involves forming the mercaptan before creating the N-oxide moiety. wikipedia.org The diversification of the pyridinethione core is crucial for developing new derivatives, and this often involves reactions at the sulfur atom or the pyridine (B92270) ring itself. For instance, pyridinethiones can serve as synthons for condensed heterocyclic systems like thienopyridines. nih.govacs.orgscilit.com

Multi-step synthesis provides a robust, albeit sometimes lengthy, approach to constructing complex pyridinethione derivatives. These linear sequences allow for precise control over the introduction of functional groups. A common strategy for synthesizing 2(1H)-pyridinethiones begins with a pre-functionalized pyridine ring. For the target compound, 2,4-dichloropyridine (B17371) serves as a logical starting material. Selective nucleophilic substitution at the 2-position, which is more activated, followed by a thionation step, represents a viable pathway.

Another established multi-step route for the parent 2(1H)-pyridinethione involves heating 2-chloropyridine with calcium hydrosulfide. wikipedia.org Adapting this for the 4-chloro analogue would necessitate starting with 2,4-dichloropyridine. Subsequent reactions, such as S-alkylation, can be performed on the resulting pyridinethione to generate a library of derivatives. nih.gov For example, reacting 2-thioxopyridine-3-carbonitriles with α-haloketones leads to S-alkylated products, which can then undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. nih.govacs.org

Table 1: Representative Multi-Step Synthesis Route for a Pyridinethione Derivative

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,4-Dichloropyridine | NaSH | 4-chloro-2(1H)-Pyridinethione |

| 2 | 4-chloro-2(1H)-Pyridinethione | Ethyl Chloroacetate (B1199739), KOH, Acetone | Ethyl 2-((4-chloropyridin-2-yl)thio)acetate |

| 3 | Ethyl 2-((4-chloropyridin-2-yl)thio)acetate | Sodium Ethoxide, Reflux | Thieno[2,3-b]pyridinone derivative |

This table presents a hypothetical, albeit chemically sound, multi-step sequence based on established reactions for analogous compounds. nih.gov

One-pot syntheses have gained prominence as they enhance efficiency by reducing the number of sequential steps and purification processes. For pyridine-containing scaffolds, multi-component reactions (MCRs) are particularly powerful. The Hantzsch pyridine synthesis and its variations are classic examples, typically involving the condensation of an aldehyde, a β-ketoester, and ammonia. conicet.gov.arresearchgate.net

While a direct one-pot synthesis for 2(1H)-Pyridinethione, 4-chloro- is not prominently documented, strategies for closely related structures are available. For instance, polysubstituted pyridines can be prepared in a one-pot, three-component heteroannulation reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297), proceeding without an acid catalyst. organic-chemistry.org Furthermore, an efficient one-pot, four-component synthesis of pyridin-2(1H)-one derivatives has been developed using a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. nih.gov Such pyridin-2(1H)-one scaffolds could potentially be converted to the corresponding thiones in a subsequent step using a thionating agent like Lawesson's reagent.

Table 2: Example of a One-Pot, Four-Component Synthesis for a Pyridin-2(1H)-one Scaffold

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type |

| Ketone | Malononitrile | Ethyl Cyanoacetate | Hydrazine Hydrate | Piperidine, Ultrasound | 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile |

This table illustrates a known one-pot reaction that produces a pyridin-2(1H)-one core, which is a direct precursor to a pyridinethione. nih.gov

The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

Performing reactions without a solvent, or in the neat phase, can significantly reduce chemical waste and simplify product work-up. researchgate.net Solvent-free conditions have been successfully applied to the synthesis of functionalized pyridine derivatives. For example, a Hantzsch-like multi-component condensation can be carried out under solvent-free conditions at 80°C using a Wells-Dawson heteropolyacid as a recyclable catalyst. conicet.gov.ar Microwave irradiation is another tool that often facilitates solvent-free reactions, leading to shorter reaction times and improved yields for various heterocyclic syntheses. nih.gov

The development of catalyst-free reactions is a significant goal in green synthesis, as it eliminates the need for potentially toxic and expensive catalysts and avoids contamination of the final product. While many pyridine syntheses rely on catalysts, nih.govgrowingscience.com some methods proceed under mild, catalyst-free conditions. For example, the one-pot synthesis of polysubstituted pyridines from an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate can be achieved by simply refluxing in an alcoholic solvent without any additional acid catalyst. organic-chemistry.org The pursuit of catalyst-free pathways for pyridinethione synthesis remains an active area of research.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgrsc.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate minimal waste. jk-sci.comnih.gov

In the context of synthesizing 2(1H)-Pyridinethione, 4-chloro-, a multi-step synthesis that involves protecting groups and produces stoichiometric byproducts would typically have a lower atom economy. In contrast, a one-pot, multi-component cycloaddition reaction that incorporates most or all of the atoms from the starting materials into the final structure would be highly atom-economical. nih.govrsc.org Evaluating synthetic routes through the lens of atom economy is crucial for developing sustainable chemical manufacturing processes. primescholars.com

Table 3: Theoretical Atom Economy of Common Reaction Types

| Reaction Type | General Transformation | % Atom Economy | Relevance to Pyridinethione Synthesis |

| Addition | A + B → C | 100% | Ideal for building the pyridine ring from acyclic precursors. nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Common for introducing the chloro and thione groups, but generates byproducts. wikipedia.org |

| Elimination | A → B + C | < 100% | Can be a step in aromatization, but inherently produces waste. |

| Rearrangement | A → B | 100% | Potentially useful for isomerizing substituted pyridines. nih.gov |

Regioselective and Stereoselective Synthesis Methodologies for 2(1H)-Pyridinethione, 4-chloro- Derivatives

The synthesis of substituted pyridinethiones often involves multi-step sequences. While specific methods for the direct regioselective and stereoselective synthesis of 4-chloro-2(1H)-pyridinethione derivatives are not extensively documented in publicly available literature, general principles of pyridine chemistry can be applied. The synthesis would likely commence from a pre-functionalized pyridine precursor. One plausible route could involve the chlorination of a suitable pyridone, followed by thionation.

The regioselectivity of such syntheses is crucial. For instance, in related pyridine systems, the introduction of substituents is guided by the electronic nature of the existing groups on the ring. The nitrogen atom in the pyridine ring, being electron-withdrawing, directs incoming electrophiles to the 3- and 5-positions and nucleophiles to the 2-, 4-, and 6-positions. Therefore, the synthesis of a 4-chloro substituted pyridinethione would need to carefully control the reaction conditions to achieve the desired isomer.

Stereoselectivity would become a significant consideration if chiral centers are introduced into the molecule, for example, through the addition of a chiral substituent at the nitrogen or on a side chain. At present, there is a lack of specific research detailing stereoselective methodologies for this particular compound.

Functionalization and Derivatization Reactions of 2(1H)-Pyridinethione, 4-chloro-

The 2(1H)-Pyridinethione, 4-chloro- scaffold offers several avenues for chemical modification, primarily at the thione moiety and the pyridine ring itself.

The thione group, which exists in tautomeric equilibrium with the corresponding thiol (2-mercaptopyridine), is a key site for functionalization.

The sulfur atom of the thione/thiol group is a soft nucleophile and readily undergoes S-alkylation and S-acylation reactions. These reactions are valuable for introducing a variety of side chains, which can modulate the molecule's properties. In analogous systems, such as 4-chloro-8-methylquinoline-2(1H)-thione, S-alkylation has been successfully performed using reagents like dimethyl sulfate (B86663) and ethyl iodide in the presence of a base. This suggests that 2(1H)-Pyridinethione, 4-chloro- would react similarly with a range of alkyl halides to yield the corresponding 2-(alkylthio)pyridines.

S-acylation can be achieved using acyl chlorides or anhydrides, leading to the formation of thioesters. These reactions typically proceed under basic conditions to deprotonate the thiol tautomer, enhancing its nucleophilicity.

Table 1: Hypothetical S-Alkylation and S-Acylation Reactions of 2(1H)-Pyridinethione, 4-chloro-

| Reagent | Product Structure | Product Name |

| Methyl iodide | 4-chloro-2-(methylthio)pyridine | |

| Benzyl bromide | 2-(benzylthio)-4-chloropyridine | |

| Acetyl chloride | S-(4-chloropyridin-2-yl) ethanethioate |

This table is illustrative and based on the general reactivity of pyridinethiones. Specific experimental data for 2(1H)-Pyridinethione, 4-chloro- is not currently available in the cited sources.

The thione moiety can be oxidized to various sulfur-containing functional groups. Mild oxidation of the tautomeric 2-mercaptopyridine (B119420) typically leads to the formation of the corresponding disulfide, 2,2'-dithiobis(4-chloropyridine). Stronger oxidizing agents can further oxidize the sulfur atom to sulfonic acids or other related species.

Table 2: Potential Oxidation Products of 2(1H)-Pyridinethione, 4-chloro-

| Oxidizing Agent | Product Structure | Product Name |

| Iodine (I₂) | 2,2'-dithiobis(4-chloropyridine) | |

| Peroxy acids | 4-chloropyridine-2-sulfonic acid |

This table represents potential oxidation products based on the known chemistry of pyridinethiones. Detailed studies on the oxidation of 2(1H)-Pyridinethione, 4-chloro- have not been found in the reviewed literature.

The pyridine ring, particularly the carbon atom bearing the chlorine substituent, is another key site for modification.

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen activates the 4-position towards attack by nucleophiles. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. These reactions often require elevated temperatures to proceed at a reasonable rate.

For example, the reaction with primary and secondary amines would be expected to yield 4-amino-substituted 2(1H)-pyridinethiones. Such reactions are common for chloropyridines and provide a powerful tool for introducing nitrogen-based functional groups.

Table 3: Illustrative Nucleophilic Aromatic Substitution Reactions at the 4-Position

| Nucleophile | Product Structure | Product Name |

| Ammonia | 4-amino-2(1H)-pyridinethione | |

| Piperidine | 4-(piperidin-1-yl)-2(1H)-pyridinethione | |

| Sodium methoxide | 4-methoxy-2(1H)-pyridinethione |

This table showcases potential products from nucleophilic aromatic substitution based on the general reactivity of 4-chloropyridines. Specific experimental results for 2(1H)-Pyridinethione, 4-chloro- are not available in the provided search results.

Reactions at the Pyridine Ring

Metal-Catalyzed Cross-Coupling Reactions at the 4-Position

The chlorine atom at the 4-position of the 2(1H)-pyridinethione scaffold provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. These methodologies allow for significant molecular diversification, enabling the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for arylating the 4-position. nih.gov The reaction is typically catalyzed by a palladium complex and requires a base. nih.govlibretexts.org For chloro-substituted pyridines, the choice of ligand for the palladium catalyst is crucial for achieving high efficiency. organic-chemistry.org Sterically bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition of the palladium(0) complex to the relatively inert C-Cl bond. nih.govorganic-chemistry.org Studies on dichloropyridines have shown that selective coupling at the 4-position is achievable, sometimes influenced by the electronic nature of the substituents or by using specific ligand-free conditions. nih.gov While direct examples on 4-chloro-2(1H)-pyridinethione are not abundant in the searched literature, the principles established for other chloropyridines are applicable. organic-chemistry.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Example | Product Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 3-Amino-2-chloropyridine | 99 | organic-chemistry.org |

| Pd₂dba₃ / XPhos | K₃PO₄ | n-Butanol | 100 | 5-Amino-2-chloropyridine | 82 | organic-chemistry.org |

| PdCl₂ / IPr | K₂CO₃ | Toluene | 100 | 2,4-Dichloropyridine | Moderate to Good | nih.gov |

| Pd(OAc)₂ (ligand-free) | Na₂CO₃, NBu₄Br | Dioxane/H₂O | 80 | 2,4-Dichloropyridine | High C4-selectivity | nih.gov |

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental for introducing alkynyl moieties, which are valuable for extending conjugation and serving as precursors for further transformations. nih.gov The reaction proceeds under mild conditions, often at room temperature, and is tolerant of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. nih.govorganic-chemistry.org The reactivity of aryl chlorides in Sonogashira couplings can be lower than that of bromides or iodides, often requiring more active catalyst systems or higher temperatures. wikipedia.org Research on related chloro-substituted heterocycles, such as 4-chloroquinazolines, has demonstrated the feasibility of this transformation, though side reactions can sometimes occur. researchgate.net

Heck Reaction:

The Mizoroki-Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for vinylation at the 4-position of the pyridinethione ring. The catalyst is typically a palladium(0) species, which can be generated in situ from palladium(II) precursors like palladium(II) acetate. wikipedia.org The choice of phosphine ligand and base is critical for reaction success. wikipedia.orgorganic-chemistry.org While the Heck reaction is a cornerstone of C-C bond formation, its application to less reactive aryl chlorides requires optimized conditions, such as the use of highly active catalysts or higher reaction temperatures. youtube.comnih.gov

Buchwald-Hartwig Amination:

For the synthesis of 4-amino-substituted pyridinethione derivatives, the Buchwald-Hartwig amination is the premier method. libretexts.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. libretexts.orgacs.org The reaction has a broad scope with respect to both the amine and the aryl halide coupling partners. The use of sterically hindered, electron-rich phosphine ligands is characteristic of modern Buchwald-Hartwig protocols, enabling the coupling of even unreactive aryl chlorides. mit.edu Studies on the regioselective amination of dichloropyridines have shown that substitution can be directed to the C-2 or C-4 position depending on the reaction conditions and the specific ligand used, providing a pathway to selectively functionalize the 4-position. mit.eduresearchgate.net

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. uci.edulibretexts.org The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. youtube.com Standard electrophilic substitutions on pyridine, such as nitration or halogenation, require harsh conditions and typically yield the 3-substituted product. youtube.com

For 2(1H)-pyridinethione, 4-chloro-, the situation is more complex. The molecule exists in a tautomeric equilibrium between the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide). wikipedia.org Both the chloro group at C-4 and the thione/thiol group at C-2 are deactivating towards EAS, further reducing the ring's reactivity. The directing effects of these substituents would need to be considered; halogens are typically ortho-, para-directing but deactivating, while the effect of the thione/thiol group is less straightforward. uci.edu

Given the low reactivity of the parent pyridine ring, direct electrophilic substitution on 4-chloro-2(1H)-pyridinethione is expected to be difficult. A common strategy to overcome this is to first convert the pyridine to its N-oxide derivative. The N-oxide group is activating and directs electrophilic attack to the 4-position (para) and 2-position (ortho). youtube.com Since the 2-position is already substituted, this would strongly favor substitution at the available 4-position if it were not for the existing chloro substituent. After the substitution reaction, the N-oxide can be reduced back to the pyridine. youtube.com However, the chloro-substituent at the 4-position would likely be replaced in an ipso-substitution if a strong electrophile were used. Therefore, EAS is generally not a primary strategy for further functionalization of this specific ring system, with cross-coupling reactions at the 4-chloro position being far more synthetically viable.

Reactions at the Nitrogen Atom

The nitrogen atom in the 2(1H)-pyridinethione ring is a key site for derivatization, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly alter the compound's physical, chemical, and biological properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation:

N-alkylation of 2-pyridones and related heterocycles is a common strategy for creating diverse molecular scaffolds. la-press.orgresearchgate.net The reaction typically involves treating the pyridinethione with an alkylating agent, such as an alkyl halide, in the presence of a base. la-press.orgbeilstein-journals.org A significant challenge in the alkylation of 2(1H)-pyridinethione is the potential for competing S-alkylation, as the thione tautomer has a nucleophilic sulfur atom. The regioselectivity (N- vs. S-alkylation) can be influenced by several factors, including the nature of the base, solvent, counter-ion, and the alkylating agent itself. nih.gov For instance, using potassium tert-butoxide as a base in THF has been reported to favor N-alkylation for 4-alkoxy-2-pyridones. researchgate.net

Table 2: Conditions for N-Alkylation of Pyridone/Pyrimidinone Systems

| Substrate | Alkylating Agent | Base / Conditions | Major Product | Reference |

| 4-Trichloromethylpyrimidin-2(1H)-one | 2-Chloroacetamide | K₂CO₃ / DMF | N1-Alkylated | la-press.org |

| 4-Alkoxy-2-pyridone | Alkyl Halide | t-BuOK, n-Bu₄NI / THF | N-Alkylated | researchgate.net |

| 3-Cyano-2(1H)-pyridone | Alkyl Halide | Cs₂CO₃ | N-Alkylated | researchgate.net |

| Substituted Indazole | Alkyl Bromide | NaH / THF | N1-Alkylated | beilstein-journals.org |

N-Acylation:

N-acylation introduces an acyl group onto the ring nitrogen. This is typically achieved by reacting the pyridinethione with an acylating agent like an acid chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. N-acylation can be a useful strategy for installing functional groups or for use as a protecting group. Various coupling reagents developed for peptide synthesis, such as carbodiimides or phosphonium (B103445) salts, can also be employed for the N-acylation of heterocycles. researchgate.net Similar to alkylation, competition from S-acylation is possible.

Tandem and Cascade Reactions Utilizing 2(1H)-Pyridinethione, 4-chloro- as a Key Intermediate

Tandem or cascade reactions are powerful synthetic strategies where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. wikipedia.org

The structure of 4-chloro-2(1H)-pyridinethione offers several reactive sites that could be exploited in the design of cascade sequences. For example, a process could be envisioned that begins with a metal-catalyzed cross-coupling reaction at the 4-position, followed by an intramolecular reaction involving the newly introduced substituent and either the nitrogen or sulfur atom of the pyridinethione core.

A hypothetical cascade reaction could involve:

Sonogashira coupling: An initial Sonogashira coupling of 4-chloro-2(1H)-pyridinethione with a terminal alkyne bearing a pendant nucleophile (e.g., an alcohol or amine).

Intramolecular Cyclization: The resulting 4-alkynyl intermediate could then undergo an intramolecular cyclization, where the pendant nucleophile attacks the alkyne, potentially triggered by a change in reaction conditions or by a second catalyst. This would lead to the formation of a new fused ring system.

While specific examples of cascade reactions starting directly from 4-chloro-2(1H)-pyridinethione were not prominent in the provided search results, the concept is widely applied in heterocyclic chemistry. The multifunctional nature of this compound makes it a promising candidate for the development of novel and efficient tandem reaction methodologies to construct complex molecular architectures.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions. nih.govnih.gov These simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, allowing for the observation of dynamic processes at the atomic level. nih.gov

For a molecule like 2(1H)-Pyridinethione, 4-chloro-, MD simulations can elucidate how it interacts with its surrounding environment, such as solvent molecules or biological macromolecules. These interactions are governed by a combination of forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The formation of intermolecular hydrogen bonds, for instance, can significantly influence the physicochemical properties and behavior of the molecule in solution. americanpharmaceuticalreview.com By analyzing the trajectories and interaction energies from MD simulations, researchers can identify key interaction sites and assess the strength and nature of these interactions. americanpharmaceuticalreview.com

The reactivity and stability of a chemical compound are profoundly influenced by the solvent in which it is dissolved. Computational methods, particularly those combining quantum mechanics (QM) with molecular mechanics (MM) or using implicit solvent models, can predict these effects. Solvent models in computational chemistry account for the dielectric properties of the solvent and its specific interactions with the solute.

For 2(1H)-Pyridinethione, 4-chloro-, the polarity of the solvent would play a crucial role. In polar solvents, the molecule's dipole moment would lead to strong solute-solvent interactions, potentially stabilizing charged intermediates or transition states in a reaction, thereby affecting its reactivity. The thione group (C=S) and the chloro-substituent influence the electron distribution within the pyridine ring, and the nature of the solvent can modulate this electronic structure. For instance, hydrogen bonding between a protic solvent and the nitrogen or sulfur atoms could alter the molecule's reactivity profile. The stability of the tautomeric equilibrium between the thione and thiol forms of pyridinethione derivatives is also known to be solvent-dependent. Computational studies can quantify these solvent effects on reaction barriers and thermodynamic stability, providing a deeper understanding of the molecule's behavior in different chemical environments.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their binding affinity. nih.gov

In the context of 2(1H)-Pyridinethione, 4-chloro-, docking simulations can be employed to identify potential biological targets and to elucidate the molecular basis of its activity. By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its potential inhibitory or modulatory roles. nih.govnih.gov The simulations would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. For example, the pyridinethione ring could engage in aromatic interactions, while the sulfur and nitrogen atoms could act as hydrogen bond acceptors or donors. The chlorine atom could also participate in halogen bonding, a specific type of non-covalent interaction. These in silico predictions provide valuable hypotheses that can guide further experimental studies.

Many pyridinethione derivatives are known to be effective ligands for a variety of metal ions due to the presence of the sulfur and nitrogen donor atoms. Computational chemistry can predict the geometry, electronic structure, and stability of the resulting metal complexes. Density Functional Theory (DFT) is a common method used for this purpose.

For 2(1H)-Pyridinethione, 4-chloro-, theoretical calculations can model its coordination to different metal centers. These calculations can determine the preferred coordination mode (e.g., monodentate via the sulfur atom or bidentate via both sulfur and nitrogen), the bond lengths and angles in the coordination sphere, and the binding energies. This information is crucial for designing new metal-based catalysts or materials with specific properties.

Furthermore, computational methods can be used to investigate the role of such metal complexes in catalytic cycles. By calculating the energies of intermediates and transition states for a proposed catalytic reaction, researchers can map out the entire reaction pathway. This allows for the determination of the rate-determining step and provides insights into how the ligand and metal center work in concert to facilitate the chemical transformation. For instance, the electronic properties of the 4-chloro-substituent could influence the redox potential of the metal center, thereby tuning its catalytic activity.

Prediction of Spectroscopic Parameters and Validation Studies

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra. bohrium.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in chemistry. mdpi.com The prediction of NMR chemical shifts through computational methods has become an invaluable tool for assigning complex spectra and confirming molecular structures. bohrium.comnih.gov Various approaches exist, ranging from empirical rule-based methods to more accurate quantum mechanical calculations, such as those based on Density Functional Theory (DFT). mdpi.comnih.gov Machine learning models have also emerged as a powerful and rapid prediction tool. mdpi.com

For 2(1H)-Pyridinethione, 4-chloro-, computational methods can predict the ¹H and ¹³C chemical shifts. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov Comparing the predicted spectrum with the experimental one can help to unambiguously assign the signals to the corresponding atoms in the molecule.

Table 1: Predicted vs. Historically Achieved Mean Absolute Errors (MAE) for ¹H NMR Chemical Shift Predictions

| Method | Typical MAE (ppm) |

| HOSE Code | 0.2 - 0.3 |

| DFT | 0.2 - 0.4 |

| Graph Neural Networks (GNNs) | ~0.28 |

| PROSPRE (Deep Learning) | <0.10 |

| Data sourced from various computational studies. mdpi.comsourceforge.io |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. americanpharmaceuticalreview.com Computational vibrational frequency analysis is used to predict these spectra and to aid in the assignment of the observed vibrational modes. nih.govnih.gov These calculations are typically performed using quantum mechanical methods like Hartree-Fock (HF) or DFT. nih.govresearchgate.net

For 2(1H)-Pyridinethione, 4-chloro-, a computational frequency analysis would yield a set of vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra. nih.govnih.gov These predicted frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity. nih.gov The analysis allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C=S stretching, C-Cl stretching, and ring deformation modes. researchgate.netasianpubs.org This detailed assignment is crucial for interpreting experimental spectra and for understanding how structural or environmental changes affect the molecule's vibrational properties.

Table 2: General Wavenumber Ranges for Key Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | 2800 - 3000 |

| C=O Stretching | 1600 - 1700 |

| C-C Stretching | 1000 - 1300 |

| C-Cl Stretching | 550 - 850 |

| These are general ranges and can vary based on the specific molecular structure and environment. researchgate.netasianpubs.org |

Theoretical and Computational Investigations of 2 1h Pyridinethione, 4 Chloro

UV-Vis Absorption Spectra Simulation

While computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the electronic absorption spectra of organic molecules, it appears that such an analysis has not been published for 4-chloro-2(1H)-pyridinethione. These theoretical investigations are valuable as they provide insights into the electronic transitions, including the energies, oscillator strengths, and wavelengths of maximum absorption (λmax), which characterize the compound's interaction with UV-Vis light.

For related compounds, like the parent 2(1H)-Pyridinethione, experimental UV-Vis data is available, which could serve as a benchmark for future theoretical studies. dntb.gov.uaresearchgate.netnist.gov However, without specific computational studies on the 4-chloro derivative, a detailed analysis and data table for its simulated UV-Vis spectrum cannot be provided at this time.

Further research in this area would be necessary to generate the data for a comprehensive discussion on the theoretical UV-Vis absorption properties of 2(1H)-Pyridinethione, 4-chloro-. Such a study would likely involve the use of quantum chemical calculations to determine the optimized ground-state geometry and then simulate the electronic excitations to predict the absorption spectrum. sapub.orgrsc.org

Applications of 2 1h Pyridinethione, 4 Chloro As a Synthetic Building Block and Ligand

Precursor in the Synthesis of Diverse Heterocyclic Systems

The versatile chemical nature of 2(1H)-Pyridinethione, 4-chloro- makes it a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its reactivity allows for the construction of various ring systems, including those containing sulfur and nitrogen, as well as more complex fused and spiro structures.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thienopyridines)

2(1H)-Pyridinethione, 4-chloro- serves as a key precursor in the synthesis of thieno[2,3-b]pyridines, a class of sulfur-containing heterocycles with recognized biological importance. tandfonline.comscispace.comkoreascience.kr The general synthetic strategy involves the S-alkylation of the pyridinethione followed by intramolecular cyclization.

For instance, the reaction of 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with various halo compounds such as phenacyl bromide, chloro-N-arylacetamides, or 2-chloroacetylaminopyridine leads to the formation of 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)thieno[2,3-b]pyridines. scispace.comkoreascience.kr This transformation can also be achieved in a one-pot reaction by treating the pyridinethione with the respective halo compound in the presence of a base like sodium ethoxide. scispace.com

Similarly, pyridinethiones can be reacted with reagents like chloroacetamide, p-chlorophenacylbromide, α-chloroacetylacetone, and ethyl chloroacetate (B1199739) to yield S-alkylated intermediates which can then be cyclized to form the corresponding thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com The cyclization is often facilitated by a basic catalyst. researchgate.net The resulting thieno[2,3-b]pyridines can be further modified to create more complex fused heterocyclic systems like pyridothienopyrimidines and pyridothienotriazines. tandfonline.comscispace.com

The following table summarizes some examples of reagents used in the synthesis of thienopyridines from pyridinethione precursors.

| Reagent | Resulting Intermediate/Product | Reference |

| Chloroacetamide | 2-S-Acetamidopyridines | tandfonline.com |

| p-Chlorophenacylbromide | 2-S-Aroylmethylpyridines | tandfonline.com |

| α-Chloroacetylacetone | Thieno[2,3-b]pyridines | tandfonline.com |

| Ethyl chloroacetate | 2-S-Ethoxycarbonylmethylpyridines | tandfonline.com |

| Phenacyl chloride | S-alkylated derivatives | nih.gov |

| Chloroacetonitrile | S-alkylated derivatives | nih.gov |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazolo[3,4-b]pyridines)

The scaffold of 2(1H)-Pyridinethione, 4-chloro- is also instrumental in the construction of various nitrogen-containing heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. nih.gov

One of the key synthetic routes to 1H-pyrazolo[3,4-b]pyridines involves the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring. nih.gov However, an alternative and significant approach utilizes pyridine derivatives as starting materials to construct the fused pyrazole ring. Specifically, the synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved by reacting a 2-chloropyridine (B119429) derivative bearing a suitable functional group at the C3 position (such as an aldehyde, ketone, ester, or cyano group) with hydrazine (B178648) or substituted hydrazines. nih.gov The 4-chloro substituent on the pyridine ring can influence the reactivity and substitution pattern of the final product. nih.govnih.gov

The Gould-Jacobs reaction represents another important method, where 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to the 4-chloro derivatives. nih.gov

The versatility of the pyridinethione core extends to the synthesis of other nitrogen-containing heterocycles. For instance, reactions can be designed to form various fused pyrimidine (B1678525) and triazine rings. scispace.comkoreascience.kr The development of tandem catalytic processes has further expanded the scope of synthesizing nitrogen heterocycles from simple precursors. mdpi.com

The table below highlights some key starting material types for the synthesis of pyrazolo[3,4-b]pyridines.

| Starting Material Type | Key Reagent | Resulting Heterocycle | Reference |

| 2-Chloropyridine with C3 functional group | Hydrazine/Substituted hydrazine | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | nih.gov |

Synthesis of Fused and Spiro Ring Systems

The reactivity of 2(1H)-Pyridinethione, 4-chloro- extends to the formation of more intricate molecular architectures, including fused and spiro ring systems. These complex structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. thieme-connect.denih.gov

Fused heterocyclic systems are created by annulating an additional ring onto the pyridinethione or a derived thienopyridine core. For example, thieno[2,3-b]pyridines, synthesized from 2(1H)-pyridinethione, can undergo further reactions to produce fused pyridothienopyrimidines and pyridothienotriazines. tandfonline.comscispace.com These reactions often involve cyclization with reagents like formic acid, acetic anhydride, or triethyl orthoformate. tandfonline.comscispace.com

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, can also be accessed using pyridinethione-derived synthons. masterorganicchemistry.com The synthesis of spirocyclic pyrazoles, for instance, can be achieved through a regioselective [2+3] cycloaddition of tosylhydrazones with alkynes. thieme-connect.de While not directly starting from 2(1H)-pyridinethione, 4-chloro-, this methodology highlights a general strategy for constructing spiro-heterocycles that could be adapted to pyridine-based systems. The resulting spirocyclic intermediates can sometimes undergo further rearrangement, such as a tandfonline.comkoreascience.kr-alkyl shift, to yield ring-expanded fused systems. thieme-connect.de

The discovery of potent and orally active MDM2 inhibitors based on a spirooxindole scaffold underscores the importance of spirocyclic systems in drug discovery. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the strategic introduction of functional groups, including halogens like chlorine, plays a crucial role.

Role in Fundamental Medicinal Chemistry Research (Excluding Clinical Applications)

Beyond its utility as a synthetic precursor, 2(1H)-Pyridinethione, 4-chloro- and its derivatives play a role in fundamental medicinal chemistry research. This research focuses on understanding the molecular basis of biological processes rather than the development of clinical drug candidates.

Design and Synthesis of Analogs for Mechanistic Probing of Biological Targets (in vitro, without efficacy reporting)

In medicinal chemistry, the systematic modification of a lead compound's structure is a fundamental strategy for understanding its interaction with a biological target. The 4-chloro-2(1H)-pyridinethione scaffold provides a platform for the design and synthesis of analogs aimed at probing these interactions in vitro.

The chlorine atom at the 4-position serves as a key functional group that can be retained or modified to explore the impact of electronics and sterics on binding affinity. The synthesis of a library of related compounds, where the 4-chloro substituent is varied or other parts of the molecule are altered, allows researchers to establish a structure-activity relationship (SAR). This SAR data is crucial for building a pharmacophore model, which defines the essential structural features required for biological activity.

For example, the synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines as partial agonists of the calcitonin receptor illustrates how a core heterocyclic system can be systematically modified to probe receptor interactions. researchgate.net While this specific example does not start from 2(1H)-pyridinethione, 4-chloro-, the principles of analog design and synthesis are directly applicable. The pyridinethione core offers multiple points for diversification, including the chloro substituent, the thione group, and the pyridine nitrogen, making it a valuable starting point for creating focused compound libraries for mechanistic studies.

Development of Molecular Probes for Biochemical Pathways

Molecular probes are essential tools for elucidating the roles of specific proteins and enzymes in complex biochemical pathways. These probes are typically small molecules designed to interact with a specific target and produce a measurable signal or effect. The 4-chloro-2(1H)-pyridinethione structure can be incorporated into the design of such probes.

While direct examples of 2(1H)-pyridinethione, 4-chloro- being used as a molecular probe are not prevalent in the searched literature, the fundamental chemistry of this compound makes it a suitable candidate for such applications. The synthesis of various heterocyclic systems from this precursor, as detailed in the preceding sections, provides a foundation for developing more sophisticated molecular tools for chemical biology research. The ability to construct diverse and complex scaffolds is a prerequisite for designing probes with high potency and selectivity for their intended biological targets.

Application in Catalysis and Coordination Chemistry

The presence of both a soft sulfur donor and a borderline nitrogen donor, along with the electronically modifying chloro group, makes 2(1H)-Pyridinethione, 4-chloro- an intriguing ligand and synthetic precursor in catalysis and coordination chemistry.

The development of novel ligands is a cornerstone of advancing transition metal catalysis. The structural and electronic properties of 2(1H)-Pyridinethione, 4-chloro- make it a candidate for the synthesis of ligands tailored for specific catalytic applications.

While direct reports on the synthesis of chiral ligands from 2(1H)-Pyridinethione, 4-chloro- are not abundant in the surveyed literature, the principles of chiral ligand design can be applied to this scaffold. The synthesis of chiral complexes from pro-chiral Schiff base ligands derived from pyridine-2-carbaldehyde has been demonstrated, suggesting a viable pathway for creating chiral environments around a metal center. nih.gov For instance, a pro-chiral Schiff base ligand can be synthesized through the reaction of 2-amino-2-ethyl-1,3-propanediol (B89701) and pyridine-2-carbaldehyde, which can then be reacted with metal salts like copper(II) chloride or bromide to yield chiral complexes. nih.gov

Drawing an analogy, the 4-chloro-2-pyridinethione scaffold could be functionalized to incorporate chiral auxiliaries. For example, the nitrogen or sulfur atom could be alkylated with a chiral moiety, or the pyridine ring could be further substituted with a chiral group. The development of chiral and regenerable NAD(P)H models based on a planarly chiral [2.2]paracyclophane skeleton highlights another advanced strategy for designing chiral catalysts. nih.gov Such complex and highly structured chiral environments are crucial for achieving high enantioselectivity in asymmetric reactions.

Chiral ligands derived from pyridine-containing scaffolds have found broad applications in asymmetric catalysis. For example, chiral dipeptide-based multifunctional Brønsted base organocatalysts have been successfully used in asymmetric [4 + 2] annulation reactions. rsc.org While not directly employing 2(1H)-Pyridinethione, 4-chloro-, this demonstrates the potential of chiral catalysts derived from functionalized pyridines.

The synthesis of chiral Cu(II) complexes from a pro-chiral Schiff base ligand has been investigated for their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. nih.gov This underscores the potential of metal complexes bearing pyridine-derived ligands to catalyze stereoselective transformations. The development of a new class of chiral and regenerable NAD(P)H models based on a [2.2]paracyclophane skeleton has enabled the biomimetic asymmetric reduction of flavonoids with high yields and enantioselectivities. nih.gov These examples suggest that if chiral ligands based on 2(1H)-Pyridinethione, 4-chloro- were to be synthesized, they could potentially be applied in a range of asymmetric catalytic reactions.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Pyridine and its derivatives are known to act as organocatalysts in various reactions. While specific examples utilizing 2(1H)-Pyridinethione, 4-chloro- as an organocatalyst are not prominent in the literature, the inherent properties of the molecule suggest potential applications.

The pyridine nitrogen can act as a Lewis basic site, while the thione group can participate in hydrogen bonding or other non-covalent interactions. Di-(m-pyridyl)-urea ligands, for instance, have been used to self-assemble metallo-supramolecular macrocycles where the urea (B33335) carbonyl groups provide hydrogen bonding sites. nih.gov A similar principle could be envisioned for derivatives of 2(1H)-Pyridinethione, 4-chloro-, where the thione group could act as a hydrogen bond acceptor.

Furthermore, the development of dipeptide-based multifunctional Brønsted base organocatalysts for asymmetric annulation reactions highlights the potential of combining a pyridine moiety with other functional groups to create effective organocatalysts. rsc.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 2(1H)-Pyridinethione, 4-chloro-, with its nitrogen and sulfur donor atoms, makes it a potential building block for such materials.

While direct incorporation of 2(1H)-Pyridinethione, 4-chloro- into MOFs is not extensively documented, related pyridine-based ligands have been successfully employed. For example, an ionic iron-based MOF has been assembled from 4′-pyridyl-2,2′:6′,2′′-terpyridine and an iron(II) salt, forming a two-dimensional grid-like framework. rsc.org Copper-based MOFs have also been synthesized and incorporated into mixed-matrix membranes for applications in organic solvent separation. nih.gov These examples demonstrate the utility of pyridine-containing ligands in constructing porous and functional materials. The 4-chloro substituent on the pyridinethione ring could influence the resulting framework's topology and electronic properties.

The ability of 4′-functionalized 2,2′:6′,2″-terpyridines to act as building blocks for supramolecular chemistry and nanoscience further supports the potential of functionalized pyridines in creating complex, ordered structures. researchgate.net

Ligand Design for Transition Metal Catalysis

Contributions to Materials Science (as a structural motif, not performance data)

Beyond catalysis, the structural features of 2(1H)-Pyridinethione, 4-chloro- lend themselves to applications in materials science, particularly in the realm of crystal engineering and supramolecular chemistry.

The molecule's ability to engage in various intermolecular interactions, such as hydrogen bonding via the N-H and C=S groups, and π-π stacking interactions between the pyridine rings, makes it a candidate for designing specific solid-state architectures. The crystal structures of isomeric chloropyridine-2-carbonitriles reveal different intermolecular π-stacking and C-H···N interactions, highlighting how subtle changes in substituent position can dramatically alter the solid-state packing. nih.gov

The concept of using functionalized pyridines as building blocks is well-established. For example, 3,4-dihydro-2(1H)-pyridones are considered privileged structures and important synthetic precursors for a variety of biologically active compounds and other relevant structures. mdpi.comresearchgate.net Similarly, the trifluoromethoxylation of pyridines and pyrimidines provides access to a new class of synthetic building blocks for medicinal, agrochemical, and materials science research. rsc.org

Self-Assembled Monolayers (SAMs) Based on 2(1H)-Pyridinethione, 4-chloro-

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are of significant interest for modifying the surface properties of materials, with applications in electronics, sensors, and biocompatible coatings. The formation of SAMs typically relies on the strong interaction between a specific functional group on the molecule and the substrate.

The thione group (C=S) in 2(1H)-Pyridinethione, 4-chloro-, and its tautomeric thiol form (mercaptopyridine), is known to have a strong affinity for metal surfaces, particularly gold. This interaction is the basis for the formation of SAMs of sulfur-containing organic molecules. The adsorption of such molecules can create a well-defined organic-inorganic interface with tunable properties.

The potential for 2(1H)-Pyridinethione, 4-chloro- to form SAMs is plausible due to its thione/thiol functionality. The orientation and packing of the molecules in such a monolayer would be influenced by the interaction of the sulfur atom with the substrate, as well as intermolecular interactions involving the pyridine ring and the chlorine substituent. The properties of a surface modified with a SAM of 2(1H)-Pyridinethione, 4-chloro- could be of interest for applications requiring specific surface energies, chemical reactivity, or electronic properties.

Advanced Spectroscopic and Analytical Methodologies for Investigating 2 1h Pyridinethione, 4 Chloro Reactivity and Interactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2(1H)-Pyridinethione, 4-chloro-. It allows for the precise determination of the atomic arrangement within the molecule and provides information on its dynamic processes.

Two-dimensional (2D) NMR techniques are powerful tools for unraveling the complex structures and connectivity of molecules derived from 2(1H)-Pyridinethione, 4-chloro-. These experiments provide correlational data between different nuclei, which helps in assigning signals and piecing together the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with directly attached heteronuclei, typically carbon-13 (¹³C), providing a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule.

A study on the synthesis of novel heterocyclic compounds utilized these 2D NMR techniques to confirm the structure of a product derived from 4-chloro-2(1H)-pyridinethione. The HMBC spectrum was specifically highlighted for its role in confirming the regioselectivity of the reaction by showing correlations between specific protons and carbons, thus solidifying the proposed structure.

The tautomeric equilibrium between the thione and thiol forms of pyridinethiones is a key aspect of their chemistry. Variable Temperature (VT) NMR is an essential technique for studying these dynamic processes. By recording NMR spectra at different temperatures, researchers can observe changes in the chemical shifts and signal averaging, which provides information on the thermodynamics and kinetics of the tautomeric exchange. For 4-chloro-2(1H)-pyridinethione, VT-NMR can be used to determine the dominant tautomer in different solvents and at various temperatures, shedding light on the factors that influence this equilibrium.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is uniquely suited to study the properties of materials in their solid form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR can distinguish between different polymorphs of 4-chloro-2(1H)-pyridinethione by detecting subtle differences in the chemical environment of the nuclei in the crystal lattice. This technique is crucial for characterizing the solid-state structure and ensuring the consistency of the material.

Mass Spectrometry (MS) for Reaction Monitoring and Mechanistic Elucidation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for monitoring the progress of reactions involving 2(1H)-Pyridinethione, 4-chloro- and for elucidating the underlying reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of newly synthesized compounds. For reactions involving 4-chloro-2(1H)-pyridinethione, HRMS is used to confirm the identity of the products by matching the experimentally determined mass with the calculated mass of the expected compound. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas.

| Technique | Application for 2(1H)-Pyridinethione, 4-chloro- | Information Gained |

| HRMS | Confirming the elemental composition of reaction products. | Precise mass measurement to verify the molecular formula. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to study non-covalent complexes, providing insights into their molecular masses with high accuracy. nih.gov This method is particularly valuable for transferring intact non-covalent complexes from a solution into the gas phase as multiply-charged ions. nih.gov The success of ESI-MS in characterizing these complexes heavily relies on the careful manipulation of the ESI source parameters and the sample solution conditions. nih.gov Specifically, maintaining the integrity of weakly bound complexes requires careful control over the source orifice potential and the pH of the solution. nih.gov

In the context of studying 2(1H)-Pyridinethione, 4-chloro-, ESI-MS can be employed to investigate its interactions with other molecules to form non-covalent complexes. The ability of ESI-MS to detect these complexes and determine their molecular weights with an accuracy better than 0.01% makes it a superior method compared to traditional techniques. nih.gov For instance, when analyzing potential drug candidates that form non-covalent interactions, ESI-MS allows for rapid screening. nih.gov

Furthermore, when coupled with liquid chromatography (LC), ESI-MS becomes a potent tool for investigating the behavior of complexes in solution over time and under varying pH conditions. nih.gov This combined approach has been successfully used to identify and monitor the hydrolysis products of various compounds. nih.gov The use of multi-stage mass spectrometry (MS/MS or MSn) can further enhance the characterization of adducts by providing detailed structural information and eliminating isobaric interferences, which improves the signal-to-noise ratio. nih.gov

X-ray Diffraction (XRD) and Crystallography for Molecular and Supramolecular Structure Determination

X-ray Diffraction (XRD) and crystallography are indispensable tools for elucidating the three-dimensional atomic and molecular structures of crystalline materials. These techniques provide detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding the supramolecular architecture and intermolecular interactions within a crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Tautomeric Form Assignment

Single crystal X-ray diffraction is a definitive method for determining the absolute configuration and assigning the correct tautomeric form of a molecule in the solid state. mdpi.commdpi.com For heterocyclic compounds like 2(1H)-Pyridinethione, 4-chloro-, which can exist in different tautomeric forms (thione and thiol), single crystal X-ray analysis provides unambiguous structural evidence. mdpi.comresearchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.comnih.gov This detailed structural information is critical for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the molecular packing in the crystal. nih.gov

For instance, in a study of a copper(I) complex containing a 2(1H)-pyridinethione ligand, single-crystal X-ray analysis revealed a distorted tetrahedral geometry around the copper atom and a strong intramolecular hydrogen bond. rsc.org DFT calculations can complement experimental X-ray data by predicting the most stable tautomer, which often aligns with the crystallographically determined structure. mdpi.com

Table 1: Crystallographic Data for a Related Copper(I) Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.456(4) |

| b (Å) | 10.152(3) |

| c (Å) | 24.517(5) |

| β (°) | 93.40(2) |

| Z | 4 |

| R-factor | 0.067 |

| This table presents crystallographic data for [CuCl(C5H5NS)(PPh3)2], a complex containing the 2(1H)-pyridinethione ligand, illustrating the type of data obtained from single crystal X-ray diffraction. rsc.org |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of crystalline solids. nih.govresearchgate.net It is particularly useful for identifying the phase purity of a bulk sample and can distinguish between different polymorphic forms. nih.govrsc.org The method involves exposing a powdered sample to X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline material. govinfo.gov

PXRD is instrumental in confirming whether a compound is amorphous or crystalline. nih.gov For instance, it has been used to show the conversion of a crystalline drug into an amorphous solid dispersion. nih.gov The technique is also employed to characterize the solid-state properties of materials and to ensure the phase purity of synthesized catalysts. researchgate.netresearchgate.net Standard X-ray diffraction powder patterns are maintained in databases for reference. nist.govnist.gov

Spectroelectrochemical Methods for Redox Behavior Studies

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide detailed information about the redox behavior of molecules. nih.gov By simultaneously measuring spectroscopic changes (e.g., UV-Vis or IR) as a function of the applied electrode potential, it is possible to identify and characterize the species generated during electrochemical reactions. avantes.com

Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of a compound. It involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. nih.gov

In the study of compounds like 2(1H)-Pyridinethione, 4-chloro-, CV can reveal the potentials at which it undergoes oxidation or reduction. The shape of the CV curve can indicate the stability of the electrochemically generated species. For example, the coordination of a ligand to a metal center can alter the redox potentials, which can be monitored by CV. nih.gov

In Situ UV-Vis and IR Spectroelectrochemistry

In situ UV-Vis and IR spectroelectrochemistry are powerful techniques that provide real-time spectroscopic information about the species formed at the electrode surface during an electrochemical experiment. avantes.comnih.gov These methods allow for the direct correlation of electronic and vibrational structural changes with specific redox events. researchgate.netresearchgate.net

In Situ UV-Vis Spectroelectrochemistry: This technique monitors changes in the electronic absorption spectra as the potential is varied. avantes.com It is particularly useful for identifying intermediates and products of redox reactions that have distinct chromophores. rsc.org The evolution of spectral bands can be tracked to understand the kinetics and mechanisms of electrochemical reactions. researchgate.net

In Situ IR Spectroelectrochemistry: This method tracks changes in the vibrational spectra (specifically, the infrared absorption) during an electrochemical process. nih.govmdpi.com It provides detailed information about changes in the bonding and functional groups of a molecule as it is oxidized or reduced. This is particularly valuable for studying the coordination environment and structural changes in metal complexes. mdpi.com

By applying these spectroelectrochemical methods to 2(1H)-Pyridinethione, 4-chloro-, researchers can gain a comprehensive understanding of its redox behavior, including the identification of transient species and the elucidation of reaction mechanisms.

Future Perspectives and Emerging Research Directions for 2 1h Pyridinethione, 4 Chloro

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Machine learning models are also being developed to predict the physicochemical properties and biological activities of novel derivatives. nih.govyoutube.com By training on existing data for pyridinethiones and other halogenated heterocycles, these models could predict the properties of new, unsynthesized derivatives of 2(1H)-Pyridinethione, 4-chloro-. researchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest potential for specific applications, such as drug discovery or materials science, thereby accelerating the discovery process. nih.gov This data-driven approach can significantly reduce the time and resources spent on synthesizing and testing compounds that are unlikely to be successful. nih.gov

Furthermore, AI can be instrumental in understanding complex reaction mechanisms. For instance, in the halogenation of pyridines, AI can help elucidate the intricate details of reaction pathways, leading to better control over regioselectivity and yield. chemrxiv.orgnih.gov This deeper understanding can lead to the development of more robust and reliable synthetic protocols for producing 2(1H)-Pyridinethione, 4-chloro- and its analogs.

Table 1: Impact of AI/ML on the Chemical Discovery Workflow

| Stage of Discovery | Application of AI/ML | Potential Benefits for 2(1H)-Pyridinethione, 4-chloro- |

| Synthesis Planning | Retrosynthesis analysis to propose novel synthetic routes. chemcopilot.comchemical.aimedium.com | More efficient, cost-effective, and greener synthesis pathways. |

| Property Prediction | Predicting physicochemical and biological properties of derivatives. nih.gov | Prioritization of high-potential derivatives for synthesis and testing. |

| Mechanism Elucidation | Modeling complex reaction mechanisms. | Improved control over reaction outcomes and process optimization. |

| Lead Optimization | Guiding the design of molecules with improved properties. sciety.org | Faster development of derivatives with enhanced performance for specific applications. |

High-Throughput Screening Methodologies for Derivatization and Application

High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of large numbers of chemical compounds for a specific biological or chemical activity. For 2(1H)-Pyridinethione, 4-chloro-, HTS methodologies are crucial for exploring the vast chemical space of its potential derivatives and identifying new applications. researchgate.net

In the context of drug discovery, HTS can be used to screen libraries of 2(1H)-Pyridinethione, 4-chloro- derivatives against a wide range of biological targets, such as enzymes and receptors. nih.gov This can lead to the identification of lead compounds for the development of new therapeutics. acs.org For example, a library of pyridinethione derivatives could be screened for their ability to inhibit a specific kinase involved in cancer, potentially identifying a novel class of anticancer agents. nih.gov

Beyond drug discovery, HTS can be applied to the discovery of new materials with unique properties. Derivatives of 2(1H)-Pyridinethione, 4-chloro- could be screened for their potential as ligands in coordination chemistry, leading to the development of new catalysts or functional materials. researchgate.netacs.org For instance, HTS could be used to identify derivatives that form highly stable complexes with specific metals, which could then be used in applications such as organic light-emitting diodes (OLEDs) or sensors.

The development of novel HTS assays is also an active area of research. These new assays can be designed to be more sensitive, specific, and efficient, allowing for the screening of even larger and more diverse chemical libraries. The combination of HTS with automated synthesis platforms can further accelerate the discovery process, enabling a closed-loop cycle of design, synthesis, and testing.

Development of Sustainable and Circular Economy Approaches for 2(1H)-Pyridinethione, 4-chloro- Production and Utilization

The chemical industry is increasingly focusing on the development of sustainable and circular economic models to minimize environmental impact. dkshdiscover.comcapitalresin.com For 2(1H)-Pyridinethione, 4-chloro-, this translates to the development of greener production methods and strategies for its reuse and recycling. kochmodular.comcefic.org

One key area of research is the use of green chemistry principles in the synthesis of pyridines and their derivatives. rasayanjournal.co.inresearchgate.netresearchgate.net This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic methods that reduce waste and energy consumption. rsc.org For example, researchers are exploring the use of biocatalysts, such as enzymes, to carry out specific chemical transformations with high selectivity and under mild conditions. chemrxiv.org The use of microwave-assisted synthesis is another green approach that can significantly reduce reaction times and improve yields. nih.gov

The concept of a circular economy involves designing processes where waste is minimized and materials are reused or recycled. kochmodular.compwc.com In the context of 2(1H)-Pyridinethione, 4-chloro- production, this could involve the development of methods to recycle catalysts and solvents. Furthermore, exploring the potential to use byproducts from the synthesis in other chemical processes would contribute to a more circular approach. The development of recyclable reagents is another promising avenue. rsc.org

Exploitation in New Frontier Areas of Chemistry and Materials Science